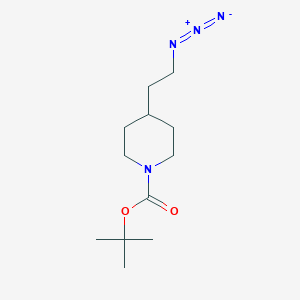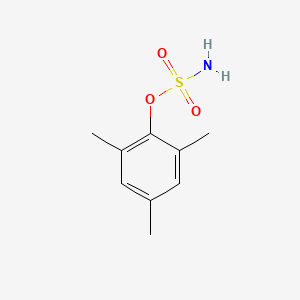
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate (TBAPC) is an organic compound that is widely used in research and laboratory experiments. It is a versatile compound that can be used in a variety of applications, including synthesis, drug delivery, and imaging. TBAPC is a member of the azidoethylpiperidine family and is a derivative of the piperidine ring. It is a colorless, odorless, and relatively non-toxic compound.
Applications De Recherche Scientifique
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate is widely used in scientific research and laboratory experiments. It is used in drug delivery systems for the targeted delivery of drugs to specific sites in the body. It is also used in imaging techniques, such as positron emission tomography (PET), to allow researchers to visualize the distribution of drugs in the body. This compound has also been used in the synthesis of various compounds, such as peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate is not fully understood. However, it is believed that the azido group of the compound interacts with the target molecule, resulting in the formation of a covalent bond. This bond results in the release of the drug or imaging agent.
Biochemical and Physiological Effects
This compound has been shown to be relatively non-toxic and has no known adverse effects on the body. It has been used in a variety of laboratory experiments and has been shown to be effective in drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively non-toxic compound, which makes it safe to use in experiments. It is also a versatile compound that can be used in a variety of applications, including synthesis, drug delivery, and imaging. The main limitation of this compound is that it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate. One potential direction is the development of new drug delivery systems using this compound. This could lead to the development of more targeted delivery systems for drugs and imaging agents. Another potential direction is the development of new synthesis methods for this compound. This could lead to the synthesis of more complex compounds. Additionally, this compound could be used in the development of more efficient imaging techniques, such as MRI and CT scans. Finally, this compound could be used in the development of new peptide and peptidomimetics.
Propriétés
IUPAC Name |
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCKGFSPASVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

amine](/img/structure/B6611963.png)
